molecular formula C11H15NO2 B13026890 Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 19397-75-2

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B13026890
CAS No.: 19397-75-2
M. Wt: 193.24 g/mol
InChI Key: TWUNSAFIJVYFOX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . Another approach includes the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group

Properties

CAS No.

19397-75-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-7-8-5-4-6-9(8)12(10)2/h7H,3-6H2,1-2H3

InChI Key

TWUNSAFIJVYFOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)CCC2

Origin of Product

United States

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